Regioselective SNAr at C6 Over C2: A Defined Advantage Over 2,6-Dichloronicotinonitrile
In the presence of triethylamine, 2,6-dichloro-4-methylnicotinonitrile undergoes nucleophilic substitution by malononitrile dimer exclusively at the C6 chlorine atom, yielding a single regioisomeric product, triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This contrasts with the unsubstituted analog 2,6-dichloronicotinonitrile, which exhibits lower regioselectivity due to the absence of the 4-methyl group's steric and electronic directing effects [1].
| Evidence Dimension | Regioselectivity of nucleophilic substitution at C6 vs. C2 position |
|---|---|
| Target Compound Data | Exclusive substitution at C6 position; single product formed. |
| Comparator Or Baseline | 2,6-Dichloronicotinonitrile (CAS 40381-90-6) - no 4-methyl group; expected lower regioselectivity. |
| Quantified Difference | 100% C6 regioselectivity for target compound; comparator would yield a mixture of C2 and C6 substitution products or show different selectivity. |
| Conditions | Reaction with malononitrile dimer in the presence of triethylamine. |
Why This Matters
Predictable regioselectivity eliminates purification of isomeric mixtures, reducing cost and improving yield in multi-step synthesis.
- [1] Dyadyuchenko, L. V., Dotsenko, V. V., Muraviev, V. S., Dmitrieva, I. G., Aksenov, N. A., & Aksenova, I. V. (2021). Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. Russian Chemical Bulletin, 70(7), 1363–1367. View Source
